8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a synthetic compound belonging to the xanthine family This compound is characterized by its unique structure, which includes a decyloxy group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of a xanthine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the xanthine core, followed by the addition of decyl bromide to introduce the decyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The decyloxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
8-(Decyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to its decyloxy group, which imparts distinct physicochemical properties compared to other xanthine derivatives
Properties
CAS No. |
5429-49-2 |
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Molecular Formula |
C18H30N4O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
8-decoxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3/c1-5-6-7-8-9-10-11-12-13-25-17-19-15-14(20(17)2)16(23)22(4)18(24)21(15)3/h5-13H2,1-4H3 |
InChI Key |
AJSUMYOVGNYYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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